molecular formula C19H21FN2O3S B2850913 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide CAS No. 696626-93-4

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2850913
CAS No.: 696626-93-4
M. Wt: 376.45
InChI Key: FPOPMERDYDKHSB-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features an indole moiety, a fluorinated benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide: Lacks the dimethyl groups on the indole ring, potentially altering its binding properties and biological activity.

    N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-benzenesulfonamide: Lacks the fluorine and methoxy groups, which may reduce its potency or specificity.

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is unique due to the combination of its indole, fluorinated benzene, and sulfonamide moieties. This combination may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPMERDYDKHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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